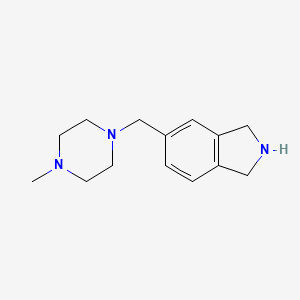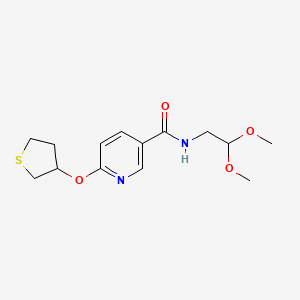
5-((4-Methylpiperazin-1-YL)methyl)isoindoline
Vue d'ensemble
Description
5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a chemical compound with the molecular formula C14H21N3 . It has an average mass of 231.337 Da and a monoisotopic mass of 231.173553 Da .
Molecular Structure Analysis
The molecular structure of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline consists of a 14 carbon backbone, 21 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a yellow to brown liquid . It has a molecular weight of 231.34 .Applications De Recherche Scientifique
Lipoxygenase Inhibitor
The compound has been studied for its potential as a lipoxygenase inhibitor . Lipoxygenases are enzymes that are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes can potentially lead to anti-inflammatory effects .
Xanthine Oxidase Inhibitor
Another application of this compound is as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition can help in the management of gout, a type of arthritis caused by the buildup of uric acid .
Antibacterial Activity
Some derivatives of the compound have shown promising antibacterial activity . This opens up potential applications in the development of new antibiotics, which is a crucial area of research given the rise of antibiotic-resistant bacteria .
Antifungal Activity
The compound’s structure, which includes a piperazine ring, is found in many antifungal drugs . Therefore, it could potentially be used in the development of new antifungal medications .
Antitumor Activity
Piperazine derivatives, including this compound, are also being explored for their antitumor properties . This could potentially lead to new treatments for various types of cancer .
Treatment of Neurodegenerative Diseases
The compound’s structure is also found in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that it could have applications in the development of new drugs for these neurodegenerative conditions .
Safety and Hazards
This compound is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Isoindolines, a family of compounds to which this molecule belongs, have been found to interact with various biological targets, including the dopamine receptor d2 .
Mode of Action
Isoindolines have been shown to interact with their targets through hydrogen bonding . The presence of a methylpiperazin group in the molecule could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Isoindolines have been associated with the modulation of the dopamine receptor d3, suggesting a potential role in neurotransmission .
Pharmacokinetics
The presence of a methylpiperazin group could potentially influence its pharmacokinetic properties .
Result of Action
Isoindolines have been associated with potential antipsychotic effects and the inhibition of β-amyloid protein aggregation, suggesting a potential role in the treatment of neurological disorders .
Propriétés
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-16-4-6-17(7-5-16)11-12-2-3-13-9-15-10-14(13)8-12/h2-3,8,15H,4-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCDLRMCRIXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(CNC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methylpiperazin-1-YL)methyl)isoindoline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-1-allyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2456589.png)
![1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456591.png)
![5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2456592.png)



![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456608.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2456612.png)